molecular formula C10H7ClN2O B1518549 N-(4-chloro-3-cyanophenyl)prop-2-enamide CAS No. 1156154-87-8

N-(4-chloro-3-cyanophenyl)prop-2-enamide

Cat. No. B1518549
M. Wt: 206.63 g/mol
InChI Key: NUIRCNOVYZSOEJ-UHFFFAOYSA-N
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Description

“N-(4-chloro-3-cyanophenyl)prop-2-enamide” is a chemical compound with the CAS Number: 1156154-87-8 . It has a molecular weight of 206.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(4-chloro-3-cyanophenyl)acrylamide . The InChI code for this compound is 1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14) .


Physical And Chemical Properties Analysis

“N-(4-chloro-3-cyanophenyl)prop-2-enamide” is a powder that is stored at room temperature . The compound has a molecular weight of 206.63 .

Scientific Research Applications

Corrosion Inhibition

N-(4-chloro-3-cyanophenyl)prop-2-enamide derivatives have been explored for their application as corrosion inhibitors. For instance, research on synthetic acrylamide derivatives such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide has shown effectiveness in inhibiting corrosion of copper in nitric acid solutions. These compounds demonstrate mixed-type inhibition properties, with experimental and theoretical studies confirming their adsorption behavior on copper surfaces following Langmuir isotherm models (Ahmed Abu-Rayyan et al., 2022).

Enamine Chemistry and Drug Synthesis

Enamines, including those structurally related to N-(4-chloro-3-cyanophenyl)prop-2-enamide, serve as intermediates in various synthetic pathways for drug development. The manipulation of enamides has been described in the context of highly enantioselective alkylation reactions facilitated by Brønsted-acid catalysis, offering pathways to beta-aryl 3-(3-indolyl)propanones with significant yields and enantioselectivities (Qixiang Guo et al., 2009).

Polymeric Materials

Research on polymers incorporating N-(4-chloro-3-cyanophenyl)prop-2-enamide motifs or related structures has highlighted their potential in creating materials with desirable thermal and mechanical properties. For example, polyamides and polyimides synthesized from diamines bearing phthalimidine units have shown excellent solubility, thermal stability, and film-forming capabilities, positioning them as candidates for high-performance materials (Chin‐Ping Yang & Jiun-Hung Lin, 1994).

Molecular Docking and Anticancer Activity

Compounds structurally related to N-(4-chloro-3-cyanophenyl)prop-2-enamide have been studied for their anticancer activities and interactions with biological macromolecules. Dicopper(II) complexes featuring asymmetric N,N'-bis(substituted)oxamide ligands demonstrated significant in vitro anticancer activities against selected tumor cell lines, with molecular docking studies providing insights into their bio-macromolecular interactions (K. Zheng et al., 2015).

properties

IUPAC Name

N-(4-chloro-3-cyanophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIRCNOVYZSOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-cyanophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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